Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate is an organic compound that features a pyrazole ring attached to a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrazole and benzoate moieties allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-methylpyrazole. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of ethyl 4-aminobenzoate and the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of N-oxides of the pyrazole ring.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids from ester hydrolysis.
Scientific Research Applications
Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate, used in local anesthetics.
1-Methylpyrazole: A component of the compound, known for its use in the treatment of ethylene glycol poisoning.
Uniqueness
This compound is unique due to the combination of the pyrazole and benzoate moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)10-4-6-11(7-5-10)14-12-8-9-16(2)15-12/h4-9H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQQRHJHBCULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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